molecular formula C7H12Br2N2 B1317443 3-(2-Aminoethyl)pyridine dihydrobromide CAS No. 307496-23-7

3-(2-Aminoethyl)pyridine dihydrobromide

Cat. No.: B1317443
CAS No.: 307496-23-7
M. Wt: 283.99 g/mol
InChI Key: FQKYVSOKWFXVFX-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pyridine dihydrobromide is a chemical compound with the molecular formula C7H10N2·2HBr and a molecular weight of 283.99 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)pyridine dihydrobromide typically involves the reaction of 3-(2-Aminoethyl)pyridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrobromide salt. The compound is then purified through recrystallization to obtain a high-purity product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)pyridine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(2-Aminoethyl)pyridine dihydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)pyridine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)pyridine dihydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-pyridin-3-ylethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2BrH/c8-4-3-7-2-1-5-9-6-7;;/h1-2,5-6H,3-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKYVSOKWFXVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584114
Record name 2-(Pyridin-3-yl)ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307496-23-7
Record name 2-(Pyridin-3-yl)ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Aminoethyl)pyridine dihydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)pyridine dihydrobromide
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3-(2-Aminoethyl)pyridine dihydrobromide
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3-(2-Aminoethyl)pyridine dihydrobromide
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3-(2-Aminoethyl)pyridine dihydrobromide
Reactant of Route 5
3-(2-Aminoethyl)pyridine dihydrobromide
Reactant of Route 6
3-(2-Aminoethyl)pyridine dihydrobromide

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